
3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate, AldrichCPR
Overview
Description
3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate, AldrichCPR, is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate typically involves the reaction of 3,3-dimethyl-2-butanone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its dihydrochloride hydrate form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted compounds.
Scientific Research Applications
3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate include:
- 3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanol hydrochloride
- 3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanone
- 3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine
Uniqueness
What sets 3,3-Dimethyl-1-(1-pyrrolidinyl)-2-butanamine dihydrochloride hydrate apart from similar compounds is its specific structure and the presence of the dihydrochloride hydrate form. This unique form can influence its reactivity, solubility, and biological activity, making it particularly valuable for certain research applications.
Properties
IUPAC Name |
3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH.H2O/c1-10(2,3)9(11)8-12-6-4-5-7-12;;;/h9H,4-8,11H2,1-3H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTHNFYTWUYZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1CCCC1)N.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


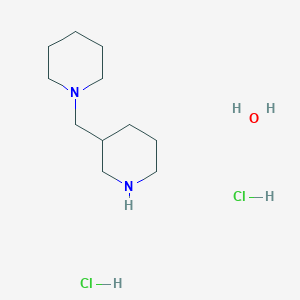
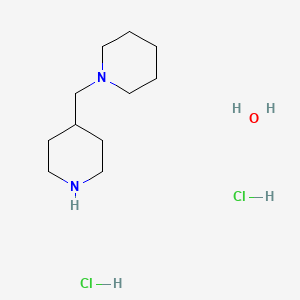
![1-Cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one, AldrichCPR](/img/structure/B3807630.png)


![1-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3807651.png)
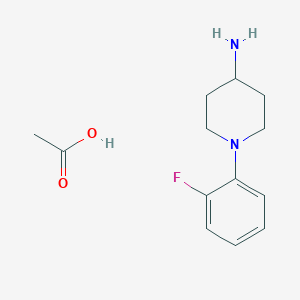
![rel-(1S,6R)-3-[(5-methoxy-1H-indol-2-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B3807666.png)
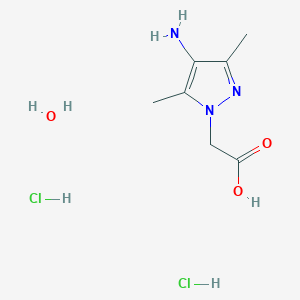

![methyl 5-[(4-oxo-4H-chromen-2-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3807681.png)
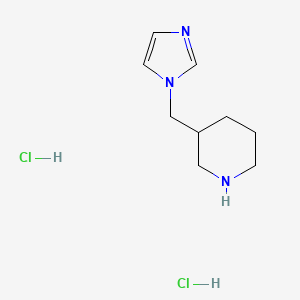

![{[4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3807716.png)
